molecular formula C12H13F3N2O2 B8121646 Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]- CAS No. 874830-95-2

Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]-

Cat. No.: B8121646
CAS No.: 874830-95-2
M. Wt: 274.24 g/mol
InChI Key: WGSBYRZVAJTCMK-UHFFFAOYSA-N
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Description

Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]- is a compound that features a morpholine ring substituted with a benzoyl group containing an amino and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]- typically involves the following steps:

    Formation of the Benzoyl Intermediate: The benzoyl intermediate can be synthesized by introducing an amino group and a trifluoromethyl group onto a benzene ring through electrophilic aromatic substitution reactions.

    Coupling with Morpholine: The benzoyl intermediate is then coupled with morpholine through a nucleophilic substitution reaction, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzoyl group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: It is utilized in the development of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the morpholine ring provides structural stability and flexibility.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-[3-amino-5-(trifluoromethyl)phenyl]-
  • Morpholine, 4-[3-amino-5-(trifluoromethyl)benzyl]-
  • Morpholine, 4-[3-amino-5-(trifluoromethyl)benzamide]-

Uniqueness

Morpholine, 4-[3-amino-5-(trifluoromethyl)benzoyl]- is unique due to the presence of both an amino group and a trifluoromethyl group on the benzoyl moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

[3-amino-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-5-8(6-10(16)7-9)11(18)17-1-3-19-4-2-17/h5-7H,1-4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSBYRZVAJTCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735940
Record name [3-Amino-5-(trifluoromethyl)phenyl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874830-95-2
Record name [3-Amino-5-(trifluoromethyl)phenyl]-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874830-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Amino-5-(trifluoromethyl)phenyl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Morpholin-4-yl-(3-nitro-5-trifluoromethyl-phenyl)-methanone (800 mg, 2.6 mmoles) from the previous step was dissolved in 40 mL of ethyl acetate. To this solution was added 10% palladium on carbon, the reaction was stirred under hydrogen at room temperature overnight. The solution filtered through celite and concentrated to give 3-(morpholine-4-carbonyl)-5-(trifluoromethyl)phenylamine (688 mg). 1H NMR (300 MHz, DMSO-d6) δ 6.90 (s, 1H), 6.75 (d, 2H), 5.6 (b, 6H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve the morpholin-4-yl-(3-nitro-5-trifluoromethyl-phenyl)-methanone (830 mg, 2.7 mmol) in MeOH (40 mL) at room temperature. Add ammonium chloride (3 g, 56 mmol) and stir at for 10 minutes before adding Zn powder (5 g, 76 mmol) with stirring for another 5-10 minutes. Filter and wash with MeOH. Concentrate to a white solid of 2 g material, containing excess ammonium chloride. LCMS (ES), m/z 275 (M+1). Use in the next step without further purification.
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Three

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